molecular formula C14H14N4O2S2 B2548012 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392290-74-3

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2548012
CAS No.: 392290-74-3
M. Wt: 334.41
InChI Key: NCSXVALJBHFKMK-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a 1,3,4-thiadiazole derivative characterized by a cyclopropanecarboxamide group at position 2 of the thiadiazole ring and a 2-oxo-2-(phenylamino)ethylthio substituent at position 3. This article compares its synthesis, physicochemical properties, and inferred biological behavior with structurally related compounds from recent literature.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-11(15-10-4-2-1-3-5-10)8-21-14-18-17-13(22-14)16-12(20)9-6-7-9/h1-5,9H,6-8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSXVALJBHFKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , a phenylamino group , and a cyclopropanecarboxamide moiety . The presence of these structural elements contributes to its diverse biological activities. The molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S with a molecular weight of approximately 336.38 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Introduction of the Phenylamino Group : The phenylamino moiety is introduced via nucleophilic substitution reactions.
  • Cyclopropanecarboxamide Formation : This involves cyclopropanation reactions under specific conditions to yield the final product.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound show promising results against HeLa and MCF-7 cell lines, with IC50 values indicating potent anticancer properties .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Thiadiazole DerivativeHeLa29
Thiadiazole DerivativeMCF-773

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can bind effectively to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
  • Cell Signaling Modulation : By interacting with specific receptors or enzymes, the compound may alter signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. The unique structural features of this compound enhance its potential to inhibit bacterial growth by targeting bacterial enzymes .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

  • Cytotoxicity Studies : A study evaluating various thiadiazole derivatives found that modifications in their structure significantly influenced their cytotoxicity against cancer cell lines .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has shown that these compounds can form stable complexes with target enzymes like DHFR, suggesting a mechanism for their anticancer activity .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound shares a 1,3,4-thiadiazole core with derivatives reported in and –3. Key structural differences and their implications are summarized below:

Compound Name / ID (from Evidence) Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Activity (if reported)
Target Compound (2-oxo-2-(phenylamino)ethyl)thio Cyclopropanecarboxamide Not reported Not reported Not reported
5e () (4-Chlorobenzyl)thio 2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134 N/A
5h () Benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 88 133–135 N/A
4a () Methylthio Phenylcarboxamide 97 Not reported N/A
6b () Thioethyl-oxadiazole hybrid Cyclohexylamino-thiadiazole 70 136 Anticandidal activity

Key Observations :

  • Synthesis : The target compound likely follows a synthetic route similar to –3, involving thiolation of the thiadiazole core followed by alkylation or acylation. However, its cyclopropanecarboxamide group may require specialized reagents (e.g., cyclopropanecarbonyl chloride) compared to simpler acyl groups like phenylcarboxamide .
  • The 2-oxo-2-(phenylamino)ethylthio linker may enhance hydrogen-bonding interactions compared to alkylthio (e.g., methylthio in 4a) or benzylthio (e.g., 5h) groups .
  • Physical Properties : While the target compound’s melting point and yield are unreported, analogs with benzylthio groups (e.g., 5h, 88% yield) suggest that bulkier substituents may improve crystallization efficiency .

Functional Hybrids (Oxadiazole-Thiadiazole)

describes oxadiazole-thiadiazole hybrids (e.g., 6b–6e) with anticandidal activity. Unlike these hybrids, the target compound lacks an oxadiazole ring but retains the thiadiazole-carboxamide scaffold. The absence of oxadiazole may reduce π-π stacking interactions but improve solubility due to the cyclopropane group’s compactness .

Pharmacokinetic and Stability Considerations

  • Cyclopropane Stability : The strained cyclopropane ring may confer resistance to oxidative metabolism compared to linear alkyl chains (e.g., ethylthio in 5g) .
  • Thioether Linker: The thioethyl group in the target compound is less prone to hydrolysis than ester-linked analogs (e.g., phenoxyacetamides in ), enhancing in vivo stability .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core, followed by sequential functionalization. Critical steps include:

  • Thiadiazole ring formation : Achieved via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃) .
  • Thioether linkage introduction : Reaction of the thiadiazole intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Final cyclopropane carboxamide coupling : Utilizes coupling agents like EDCI/HOBt for amide bond formation . Challenges include controlling reaction temperatures (e.g., reflux at 90°C for 3 hours) and solvent selection (e.g., acetonitrile or DMF) to avoid side reactions .

Q. How can researchers confirm the structural integrity and purity of the compound?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclopropane geometry .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₄N₄O₂S₂: 378.05) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological targets are plausible based on structural analogs?

The thiadiazole and carboxamide moieties suggest interactions with:

  • Enzymes : Tyrosine kinases or cyclooxygenases (COX-2), common targets for anti-inflammatory/anticancer thiadiazoles .
  • Receptors : G-protein-coupled receptors (GPCRs) modulated by cyclopropane-containing ligands . Initial screening should include enzyme inhibition assays (e.g., IC₅₀ determination) and receptor-binding studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar thiadiazoles be resolved?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) often arise from:

  • Structural variations : Subtle changes in substituents (e.g., electron-withdrawing groups on the phenyl ring) alter target affinity .
  • Assay conditions : Varying pH or solvent systems (e.g., DMSO concentration) impact compound solubility and stability . Methodology :
  • Perform head-to-head comparisons under standardized conditions.
  • Use molecular docking to predict binding modes against multiple targets (e.g., AutoDock Vina with PDB structures) .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key parameters include:

  • Catalyst selection : Transition metals (e.g., CuI) for Ullmann-type couplings improve efficiency .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) prevents decomposition of heat-sensitive intermediates . Data Example :
ConditionYield (%)Purity (%)
DMF, 90°C, 3 hr6592
THF, 60°C, 6 hr7896

Q. How to design structure-activity relationship (SAR) studies for this compound?

Approach :

  • Core modifications : Replace the cyclopropane with bicyclic systems (e.g., bicyclo[2.2.1]heptane) to assess steric effects .
  • Substituent variation : Introduce halogens (Cl, F) or methoxy groups on the phenyl ring to modulate electronic properties .
  • Bioisosteric replacement : Substitute the thiadiazole with oxadiazole to evaluate ring flexibility . Validation : Pair in vitro activity data (e.g., IC₅₀) with computational metrics (e.g., LogP, polar surface area) .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during in vitro testing?

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the carboxamide group for hydrolytic activation .

Q. What stability studies are critical for long-term storage?

Conduct accelerated stability testing under ICH guidelines:

  • Conditions : 40°C/75% RH for 6 months, with HPLC monitoring .
  • Findings : Degradation peaks (>5%) indicate sensitivity to hydrolysis; recommend lyophilized storage at -20°C .

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